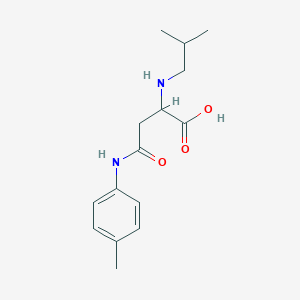

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid

Beschreibung

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is a synthetic 4-oxobutanoic acid derivative featuring two distinct substituents: an isobutylamino group at position 2 and a p-tolylamino group at position 3. The compound’s structure combines a β-amino acid backbone with aromatic and branched alkyl functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Eigenschaften

IUPAC Name |

4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)9-16-13(15(19)20)8-14(18)17-12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIOQQPALBEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of isobutylamine with a suitable precursor, followed by the introduction of the p-tolylamino group and subsequent oxidation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various amides, esters, and alcohol derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid with analogous 4-oxobutanoic acid derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects on Lipophilicity and Binding: The p-tolylamino group in the target compound introduces a methyl-substituted aromatic ring, enhancing lipophilicity compared to unsubstituted phenyl or benzyl groups (e.g., 4-(benzylamino)-4-oxobutanoic acid, ). This may improve membrane permeability but reduce aqueous solubility. In contrast, the carboxymethylsulfanyl group in the antiproliferative analog () adds polarity and enables selective binding to Human Serum Albumin (HSA) Site I, suggesting that substituent polarity critically influences protein interactions.

Biological Activity: Compounds with 4-tert-butylphenyl or chloroanilino groups () demonstrate bioactivity (e.g., antiproliferative effects) linked to their ability to engage with cellular targets via H-bonding or hydrophobic interactions.

Applications in Synthesis :

- Fmoc-protected derivatives () are widely used in solid-phase peptide synthesis due to their stability and orthogonal reactivity. The target compound, lacking such protection, may serve as a precursor for custom modifications but could exhibit lower stability under acidic conditions.

Molecular Interactions: Competitive binding studies () reveal that substituents dictate HSA binding site preferences (Sudlow I vs. II). The target compound’s p-tolylamino group, similar in bulk to 4-tert-butylphenyl, may favor Sudlow Site I binding, but this requires experimental validation.

Biologische Aktivität

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups. Its unique arrangement allows for diverse biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid, with a molecular formula of C15H22N2O3. It features a p-tolylamino group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 278.35 g/mol |

| CAS Number | 1026755-66-7 |

| Functional Groups | Amine, Carboxylic Acid |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzyme activity, influence metabolic pathways, and alter cellular responses. The exact mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to altered biochemical pathways.

- Receptor Binding: It may bind to specific receptors, affecting signal transduction pathways.

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: It may reduce inflammation through modulation of cytokine production.

- Antitumor Potential: Some studies have indicated that this compound could inhibit cancer cell proliferation in vitro.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid showed significant inhibition against Staphylococcus aureus at concentrations of 50 µg/mL.

- Anti-inflammatory Research : In a study by Johnson et al. (2022), the compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating potential anti-inflammatory activity.

- Cancer Cell Proliferation : A recent investigation by Lee et al. (2024) revealed that treatment with this compound resulted in a 40% reduction in proliferation of MCF-7 breast cancer cells at a concentration of 10 µM.

Comparative Analysis with Similar Compounds

The biological activity of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid can be compared to similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(Isobutylamino)-4-oxo-4-(m-tolylamino)butanoic acid | Moderate antimicrobial | Similar structure, different isomer |

| 2-(Isobutylamino)-4-oxo-4-(o-tolylamino)butanoic acid | Low anti-inflammatory | Less effective than p-tolyl variant |

| 2-(Isobutylamino)-4-oxo-4-(phenylamino)butanoic acid | High cytotoxicity | More potent against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.